molecular formula C12H12N2O B1598028 (4-Methyl-2-phenylpyrimidin-5-yl)methanol CAS No. 342405-27-0

(4-Methyl-2-phenylpyrimidin-5-yl)methanol

Cat. No.: B1598028
CAS No.: 342405-27-0
M. Wt: 200.24 g/mol
InChI Key: LXJHDOHHZSZIMJ-UHFFFAOYSA-N
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Description

(4-Methyl-2-phenylpyrimidin-5-yl)methanol is an organic compound with the molecular formula C12H12N2O It features a pyrimidine ring substituted with a methyl group at the 4-position, a phenyl group at the 2-position, and a hydroxymethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of (4-Methyl-2-phenylpyrimidin-5-yl)methanol typically begins with commercially available starting materials such as 4-methylpyrimidine and benzaldehyde.

    Condensation Reaction: The initial step involves a condensation reaction between 4-methylpyrimidine and benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This forms an intermediate compound, 4-methyl-2-phenylpyrimidine.

    Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride or lithium aluminum hydride to introduce the hydroxymethyl group at the 5-position, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (4-Methyl-2-phenylpyrimidin-5-yl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be further reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as thionyl chloride can convert the hydroxymethyl group to a chloromethyl group, which can then undergo further substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products

    Oxidation: (4-Methyl-2-phenylpyrimidin-5-yl)aldehyde or (4-Methyl-2-phenylpyrimidin-5-yl)carboxylic acid.

    Reduction: (4-Methyl-2-phenylpyrimidin-5-yl)methanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Methyl-2-phenylpyrimidin-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and binding sites due to its structural similarity to naturally occurring substrates.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its derivatives may find applications in the production of pharmaceuticals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of (4-Methyl-2-phenylpyrimidin-5-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl and pyrimidine rings provide hydrophobic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (4-Methyl-2-phenylpyrimidin-5-yl)amine: Similar structure but with an amine group instead of a hydroxymethyl group.

    (4-Methyl-2-phenylpyrimidin-5-yl)aldehyde: Similar structure but with an aldehyde group instead of a hydroxymethyl group.

    (4-Methyl-2-phenylpyrimidin-5-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.

Uniqueness

(4-Methyl-2-phenylpyrimidin-5-yl)methanol is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its hydroxymethyl group provides a versatile site for further functionalization, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

(4-methyl-2-phenylpyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-11(8-15)7-13-12(14-9)10-5-3-2-4-6-10/h2-7,15H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJHDOHHZSZIMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380144
Record name (4-methyl-2-phenylpyrimidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342405-27-0
Record name (4-Methyl-2-phenylpyrimidin-5-yl)methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342405-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-methyl-2-phenylpyrimidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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